molecular formula C21H23FN4O B2627095 1-[5-(6-Cyclopropylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(2-fluorophenyl)ethan-1-one CAS No. 2415510-72-2

1-[5-(6-Cyclopropylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(2-fluorophenyl)ethan-1-one

Cat. No.: B2627095
CAS No.: 2415510-72-2
M. Wt: 366.44
InChI Key: ISJNQPYEZWOLAB-UHFFFAOYSA-N
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Description

1-[5-(6-Cyclopropylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(2-fluorophenyl)ethan-1-one is a complex organic compound featuring a unique structure that includes a cyclopropylpyridazinyl group, an octahydropyrrolo[3,4-c]pyrrol ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(6-Cyclopropylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(2-fluorophenyl)ethan-1-one can be achieved through a multi-step process involving the formation of key intermediates. The synthetic route typically involves:

    Formation of the Cyclopropylpyridazinyl Intermediate: This step involves the cyclization of appropriate precursors under controlled conditions to form the cyclopropylpyridazinyl moiety.

    Construction of the Octahydropyrrolo[3,4-c]pyrrol Ring: This step involves the cyclization and hydrogenation of suitable precursors to form the octahydropyrrolo[3,4-c]pyrrol ring.

    Coupling with the Fluorophenyl Group: The final step involves coupling the previously formed intermediates with a fluorophenyl group under specific reaction conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[5-(6-Cyclopropylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(2-fluorophenyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or receptor binding due to its unique structure.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may find applications in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[5-(6-Cyclopropylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(2-fluorophenyl)ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[5-(6-Cyclopropylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(2-fluorophenyl)ethan-1-one is unique due to its specific combination of functional groups and ring structures, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

1-[2-(6-cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-(2-fluorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN4O/c22-18-4-2-1-3-15(18)9-21(27)26-12-16-10-25(11-17(16)13-26)20-8-7-19(23-24-20)14-5-6-14/h1-4,7-8,14,16-17H,5-6,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISJNQPYEZWOLAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(C=C2)N3CC4CN(CC4C3)C(=O)CC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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